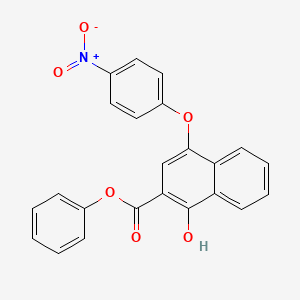
2-Naphthalenecarboxylic acid, 1-hydroxy-4-(4-nitrophenoxy)-, phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 1-hydroxy-4-(4-nitrophenoxy)-, phenyl ester is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a naphthalene ring, a carboxylic acid group, a hydroxy group, a nitrophenoxy group, and a phenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 1-hydroxy-4-(4-nitrophenoxy)-, phenyl ester typically involves multi-step organic reactions. One common method includes the esterification of 2-naphthalenecarboxylic acid with phenol in the presence of a suitable catalyst. The hydroxy and nitrophenoxy groups are introduced through subsequent nitration and hydroxylation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like high-performance liquid chromatography (HPLC) are used to purify the final product and ensure its quality .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 1-hydroxy-4-(4-nitrophenoxy)-, phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, quinones, and amino derivatives
Scientific Research Applications
2-Naphthalenecarboxylic acid, 1-hydroxy-4-(4-nitrophenoxy)-, phenyl ester has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 1-hydroxy-4-(4-nitrophenoxy)-, phenyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitrophenoxy group may interact with cellular proteins, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthalenecarboxylic acid
- 2-Naphthalenecarboxylic acid, 1-hydroxy-4-(4-aminophenoxy)-, phenyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 1-hydroxy-4-(4-nitrophenoxy)-, phenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62554-36-3 |
|---|---|
Molecular Formula |
C23H15NO6 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
phenyl 1-hydroxy-4-(4-nitrophenoxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C23H15NO6/c25-22-19-9-5-4-8-18(19)21(29-17-12-10-15(11-13-17)24(27)28)14-20(22)23(26)30-16-6-2-1-3-7-16/h1-14,25H |
InChI Key |
MHGYCNASCKWCTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)OC4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B14515396.png)
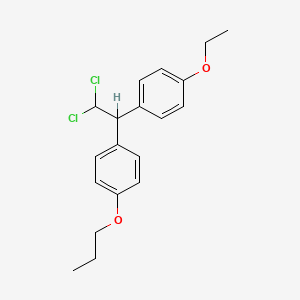
![N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide](/img/structure/B14515406.png)
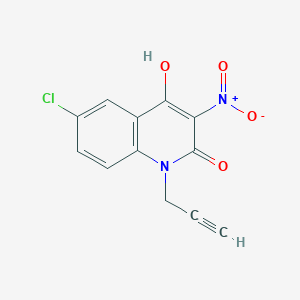


![2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14515423.png)
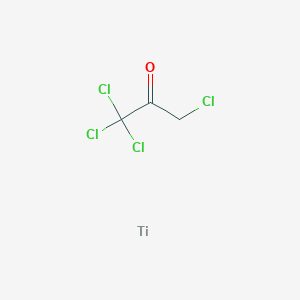
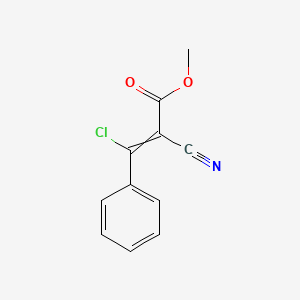
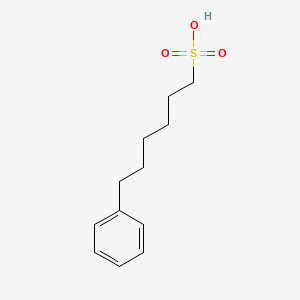
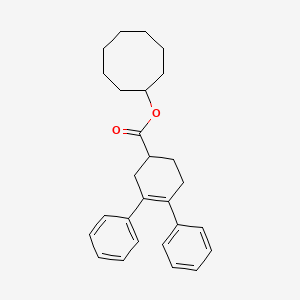
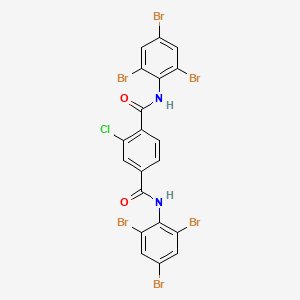
![N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea](/img/structure/B14515453.png)
![4-[(4-Methylphenyl)ethynyl]benzonitrile](/img/structure/B14515480.png)
